molecular formula C26H26N4O3S B11145360 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one

Cat. No.: B11145360
M. Wt: 474.6 g/mol
InChI Key: DFZSPYYUOSNLDT-QRVIBDJDSA-N
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Description

2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one typically involves multi-step organic reactions. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step may involve the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Morpholine Ring Formation: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the different ring systems under specific conditions, such as using a catalyst or under reflux.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at various functional groups, such as the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at different positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic use.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Pyrazole Derivatives: Compounds containing pyrazole rings.

    Morpholine Derivatives: Compounds with morpholine rings.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which may confer specific chemical and biological properties not found in simpler analogs.

Conclusion

2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a complex and potentially versatile compound with applications in various fields of science and industry

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C26H26N4O3S/c1-17-14-29(15-18(2)33-17)26-27-25(31)23(34-26)13-20-16-30(21-9-5-4-6-10-21)28-24(20)19-8-7-11-22(12-19)32-3/h4-13,16-18H,14-15H2,1-3H3/b23-13-

InChI Key

DFZSPYYUOSNLDT-QRVIBDJDSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S2

Origin of Product

United States

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